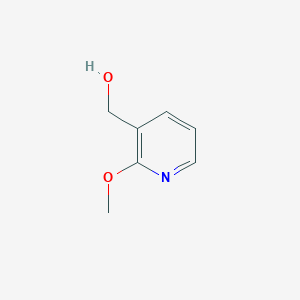

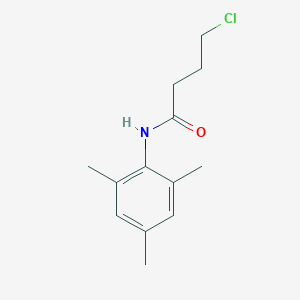

4-Amino-2,6-dimethylbenzonitrile

Descripción general

Descripción

4-Amino-2,6-dimethylbenzonitrile is a compound of interest due to its unique chemical structure and properties. It is related to a class of compounds known for their diverse applications in materials science, organic synthesis, and as intermediates in the development of pharmaceuticals and dyes.

Synthesis Analysis

The synthesis of compounds like 4-Amino-2,6-dimethylbenzonitrile often involves multicomponent reactions or specific substitutions in precursor molecules. These methods aim to introduce the amino and nitrile functionalities at the appropriate positions on the benzene ring, alongside the dimethyl groups. Although specific synthesis routes for 4-Amino-2,6-dimethylbenzonitrile are not detailed in the reviewed literature, related compounds are typically synthesized through catalyzed reactions involving amine and nitrile precursors (Elkholy & Morsy, 2006).

Molecular Structure Analysis

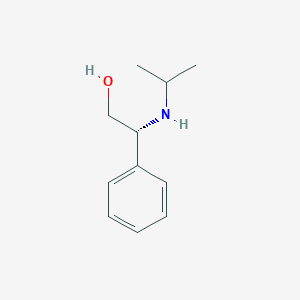

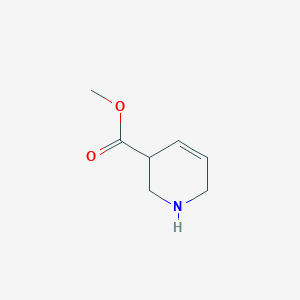

Molecular structure analysis of 4-Amino-2,6-dimethylbenzonitrile and similar compounds reveals interesting features about their geometry and electronic configuration. The amino group attached to the benzene ring can exhibit a pyramidal shape, indicating sp3 hybridization at the nitrogen atom. This geometry affects the electronic distribution and reactivity of the molecule. Studies on related structures have shown that the presence of dimethyl groups influences the planarity of the benzene ring and the overall molecular conformation (Heine et al., 1994).

Chemical Reactions and Properties

4-Amino-2,6-dimethylbenzonitrile participates in various chemical reactions, leveraging its amino and nitrile groups. These functionalities allow it to undergo nucleophilic substitution reactions, addition reactions, and serve as a building block for heterocyclic compound synthesis. The compound's reactivity is significantly influenced by the electron-donating amino group and the electron-withdrawing nitrile group, which can stabilize or activate the molecule towards specific reactions.

Physical Properties Analysis

The physical properties of 4-Amino-2,6-dimethylbenzonitrile, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. The presence of both amino and nitrile groups contributes to its polarity, potentially enhancing its solubility in polar solvents. The molecular geometry and substituent effects also influence its melting point and crystallinity. Research on structurally similar compounds indicates that these properties can vary significantly based on subtle changes in molecular structure (Kant et al., 2014).

Aplicaciones Científicas De Investigación

Spectroscopic Studies : The twist angle of the amino group in aminobenzonitrile systems, such as 4-Amino-2,6-dimethylbenzonitrile, is significant in understanding the spectroscopic consequences of singlet and triplet excited states. This has been investigated using Density Functional Theory (DFT) and Single Configuration Interaction (SCI) theory, which predict vertical states effectively over a wide range of twist and pyramidalization angles (Bulliard et al., 1999).

Antimicrobial Activity : Derivatives of pyrimidine carbonitrile, including compounds related to 4-Amino-2,6-dimethylbenzonitrile, have shown potential in inducing bacterial cell membrane rupture and disintegration. This is particularly evident in the case of 4-amino-6-[2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidine-5-carbonitrile, which exhibits the lowest minimum inhibitory concentration (MIC) value (Bhat & Begum, 2021).

Synthesis of New Compounds : The reaction of 2-arylmethyl-3,6-dimethylbenzonitriles with lithium diisoproylamide yields 3,7,8-trisubstituted 1-aminoisoquinolines in good yields. This process is significant for the regioselective synthesis of new compounds (Dutt, Zhang, & Biehl, 1994).

Potential Antiviral Prodrugs : 4-Amino-3-nitrobenzonitrile and similar molecules could disrupt DNA/RNA helix formation due to their flexible molecular structure and high dipole moment, leading to potential applications as antiviral prodrugs (Palafox et al., 2022).

Nonlinear Optical Behavior : Certain derivatives, like 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, exhibit nonlinear optical behavior. This property is significant in photonics and optoelectronics (Fatma, Bishnoi, & Verma, 2015).

Pharmacokinetics : A method for accurately determining serum and urine concentrations of 4-Amino-N-(2,6-dimethylphenyl)-benzamide in rats has been developed, which is useful for pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).

Material Science Applications : Acetonitrile-derived films with amino groups, such as those related to 4-Amino-2,6-dimethylbenzonitrile, can form strong, bonded organic films on metallic substrates, indicating potential applications in surface chemistry and material science (Berisha et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWQGGLMWIFREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-dimethylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

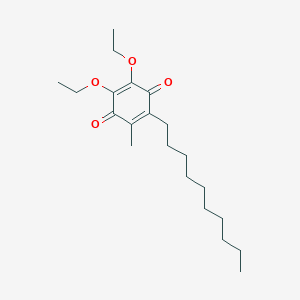

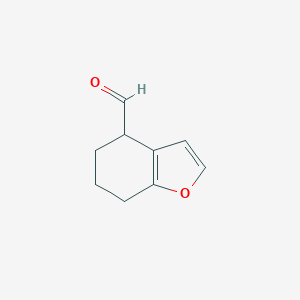

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)